molecular formula C8H5NO4 B1302509 2-Nitroterephthalaldehyde CAS No. 39909-72-3

2-Nitroterephthalaldehyde

Cat. No. B1302509
CAS RN: 39909-72-3
M. Wt: 179.13 g/mol
InChI Key: XKJZDFJGFMPBBG-UHFFFAOYSA-N
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Description

2-Nitroterephthalaldehyde (CAS Number: 39909-72-3) is a chemical compound with the molecular formula C8H5NO4 . It has a molecular weight of 179.13 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 2-Nitroterephthalaldehyde contains a total of 18 bonds. There are 13 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aldehydes (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

2-Nitroterephthalaldehyde is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Chemical Properties

2-Nitroterephthalaldehyde has the CAS Number: 39909-72-3 and a molecular weight of 179.13 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

Environmental Research

In environmental research, 2-Nitroterephthalaldehyde is used as a fluorescent probe for the detection of metal ions. This application is crucial in monitoring the presence and concentration of various metal ions in environmental samples.

Catalyst for Degradation of Organic Pollutants

2-Nitroterephthalaldehyde also serves as a catalyst for the degradation of organic pollutants. This is particularly important in the treatment of waste water and other polluted environments where organic pollutants pose a significant threat.

Biomarker for Exposure to Environmental Toxins

It has been investigated as a potential biomarker for exposure to environmental toxins. This application is significant in the field of environmental health and safety, where monitoring exposure to toxins is crucial.

Solid-Phase Extraction System for Recovery of Rare-Earth Elements

2-Nitroterephthalaldehyde has been used in the synthesis of resins for the extraction and valorization of rare-earth elements . These elements are involved in most high technology devices and have become critical for many countries

Safety and Hazards

2-Nitroterephthalaldehyde has been classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

2-nitroterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJZDFJGFMPBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372784
Record name 2-nitroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroterephthalaldehyde

CAS RN

39909-72-3
Record name 2-nitroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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